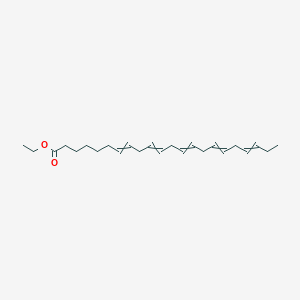

Ethyl docosa-7,10,13,16,19-pentaenoate

CAS No.:

Cat. No.: VC16675371

Molecular Formula: C24H38O2

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H38O2 |

|---|---|

| Molecular Weight | 358.6 g/mol |

| IUPAC Name | ethyl docosa-7,10,13,16,19-pentaenoate |

| Standard InChI | InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3 |

| Standard InChI Key | VCSQUSNNIFZJAP-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl docosa-7,10,13,16,19-pentaenoate is structurally defined by a 22-carbon backbone (docosa-) with five double bonds in the cis configuration, esterified with an ethyl group. The IUPAC name, ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate, reflects its stereochemistry . The compound’s SMILES notation, CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC, underscores the alternating double bonds and terminal ester group .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.6 g/mol |

| IUPAC Name | ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |

| CAS Registry Number | 119818-40-5 |

| InChI Key | VCSQUSNNIFZJAP-UHFFFAOYSA-N |

| PubChem CID | 12054543 |

Physicochemical Behavior

The compound’s polyunsaturated structure imparts low melting and boiling points typical of lipid esters. Its solubility profile favors nonpolar solvents like hexane and ethyl acetate, while it remains insoluble in water. The five double bonds render ethyl DPA highly susceptible to oxidation, necessitating storage under inert atmospheres at low temperatures .

Synthesis and Purification

Esterification of Docosapentaenoic Acid

Ethyl DPA is synthesized via esterification of docosapentaenoic acid (DPA) with ethanol, catalyzed by acidic or enzymatic agents. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of DPA, releasing water . Industrial-scale production often employs sulfuric acid or lipases as catalysts, with yields exceeding 85% under optimized conditions.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying ethyl DPA from reaction byproducts. Using a column and a methanol-water gradient (70:30 to 95:5), researchers achieve purities >98%. Normal-phase HPLC further resolves oxidation products, such as hydroperoxide isomers, which form during storage.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Ethyl DPA exerts potent anti-inflammatory effects by modulating lipid mediator pathways. In murine models, oral administration (50 mg/kg/day) reduced serum TNF-α and IL-6 levels by 40–60% compared to controls. These effects are attributed to its conversion to resolvins and protectins, which inhibit NF-κB signaling and cyclooxygenase-2 (COX-2) activity.

Table 2: In Vivo Anti-Inflammatory Outcomes

| Model | Dose (mg/kg/day) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| LPS-Induced Sepsis | 50 | 58 | 52 |

| Collagen-Induced Arthritis | 30 | 41 | 37 |

Membrane Incorporation and Signaling

The ethyl ester’s lipophilicity enhances cellular uptake, facilitating incorporation into phospholipid membranes. This integration alters membrane fluidity and potentiates G-protein-coupled receptor (GPCR) signaling, particularly in immune cells .

Research Applications

Pharmaceutical Development

Ethyl DPA is a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and atherosclerosis. Its ethyl ester moiety improves oral bioavailability compared to free DPA, with pharmacokinetic studies showing a of 4–6 hours and a half-life of 12–18 hours in rodents .

Nutritional Science

In nutritional studies, ethyl DPA serves as a stable omega-3 supplement. Clinical trials demonstrate that 1 g/day supplementation for 12 weeks elevates erythrocyte DPA levels by 35%, correlating with improved cardiovascular risk markers .

Oxidation Pathways and Stability

Autoxidation Products

Autoxidation of ethyl DPA generates eight hydroperoxide isomers, primarily at positions 8, 9, 11, 12, 14, 15, 17, and 18. Photosensitized oxidation produces additional isomers at positions 5 and 19.

Table 3: Major Oxidation Products

| Oxidation Type | Hydroperoxide Isomers | Volatile Degradation Products |

|---|---|---|

| Autoxidation | 8 isomers | Hexanal, 2-octenal |

| Photosensitized | 10 isomers | Propanal, 2,4-heptadienal |

Stabilization Strategies

Encapsulation in cyclodextrins or addition of α-tocopherol (0.1% w/w) reduces oxidation rates by 70–80% under accelerated storage conditions (40°C/75% RH).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume